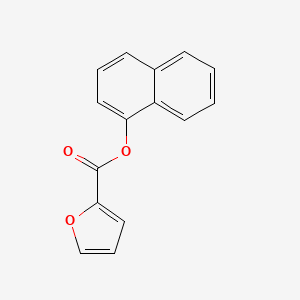

![molecular formula C17H16N2O4S B2397573 methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate CAS No. 886923-21-3](/img/structure/B2397573.png)

methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzimidazole, which is a type of heterocyclic aromatic organic compound . This type of compounds is a key building block in many pharmaceuticals and they are used in chemical synthesis .

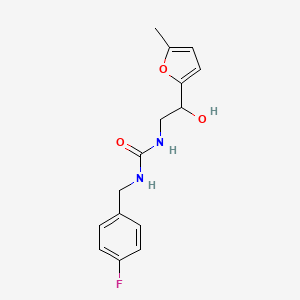

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzimidazole component would contribute a bicyclic structure consisting of fused benzene and imidazole rings .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzimidazole derivatives can participate in a variety of reactions due to the presence of multiple reactive sites .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzimidazole ring could contribute to its stability and reactivity .Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research into compounds with similar structures has illuminated their potential antioxidant capacity. For example, studies on the ABTS/PP decolorization assay have elucidated reaction pathways for antioxidants, showing how some compounds can form adducts with radicals, contributing to their total antioxidant capacity. Such mechanisms suggest that compounds like methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate might also interact beneficially within biological systems to mitigate oxidative stress, albeit the specifics of its action require further investigation (Ilyasov et al., 2020).

Chemical Modification and Biopolymer Development

The modification of xylan into biopolymer ethers and esters presents another area where similar compounds demonstrate significant potential. Chemical modifications can endow these biopolymers with specific properties, suggesting that this compound could serve as a precursor or intermediary in synthesizing novel materials with targeted functional attributes for drug delivery or biomaterial applications (Petzold-Welcke et al., 2014).

Role in Synthesis and Medicinal Chemistry

Methyl-2-formyl benzoate, a compound with a similar benzimidazole core, highlights the importance of such structures in medicinal chemistry. It serves as a bioactive precursor for synthesizing a variety of compounds with pharmacological activities. This underlines the potential of this compound in drug development, possibly as a scaffold for generating new therapeutic agents with antifungal, antihypertensive, anticancer, and other activities (Farooq & Ngaini, 2019).

Immunomodulating and Antifungal Activities

Benzimidazole derivatives have been studied for their medicinal perspectives, including immunomodulating and antifungal activities. This suggests that this compound, by virtue of its benzimidazole structure, might also possess similar biological properties, potentially contributing to the development of new treatments for infectious and immune-related conditions (Vasuki et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Benzimidazole derivatives have been studied for their potential biological activities, including anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial activities .

Future Directions

Properties

IUPAC Name |

methyl 4-[(2-methylsulfonylbenzimidazol-1-yl)methyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S/c1-23-16(20)13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)18-17(19)24(2,21)22/h3-10H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFPNRPHZFWIKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2397496.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4-difluorophenyl)methanone](/img/structure/B2397501.png)

![2,4-dimethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2397502.png)

![N-(4-butylphenyl)-2-{[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfanyl}acetamide](/img/structure/B2397503.png)

![(3-methylphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2397506.png)

![(4-((2-chlorobenzyl)thio)-2-(2-chlorophenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2397510.png)